![molecular formula C7H17NO2Si B1448074 2-Methyl-2-[(trimethylsilyl)oxy]propanamide CAS No. 1379360-09-4](/img/structure/B1448074.png)
2-Methyl-2-[(trimethylsilyl)oxy]propanamide
Overview
Description
“2-Methyl-2-[(trimethylsilyl)oxy]propanamide” is a chemical compound with the molecular formula C7H15NOSi . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-[(trimethylsilyl)oxy]propanamide” consists of a propanamide backbone with a methyl group and a trimethylsilyl-oxy group attached to the second carbon .Physical And Chemical Properties Analysis
“2-Methyl-2-[(trimethylsilyl)oxy]propanamide” is a liquid at room temperature . Its molecular weight is 157.29 .Scientific Research Applications
Catalysis in Organic Synthesis
2-Methyl-2-[(trimethylsilyl)oxy]propanamide derivatives have been explored for their catalytic roles in organic synthesis, particularly in the cyanation of aldehydes and ketones. This process illustrates the use of neutral π-nucleophiles for developing synthetically useful organocatalysis, providing a novel approach to cyanosilylation and cyanocarbonation reactions. The study by Wang and Tian (2007) is a pioneering work in this area, demonstrating efficient catalysis in various aldehydes and ketones transformations Wang & Tian, 2007.
Intramolecular Carbocyclization
Gimazetdinov et al. (2017) investigated the intramolecular carbocyclization of specific derivatives of 2-Methyl-2-[(trimethylsilyl)oxy]propanamide, leading to the formation of bicyclo[3.1.0]hexene structures. This study provided insights into the mechanisms of cyclopropane ring closure and its implications for organic synthesis, demonstrating the compound's utility in complex molecular constructions Gimazetdinov et al., 2017.
Antitumor Activity
The application of 2-Methyl-2-[(trimethylsilyl)oxy]propanamide derivatives in pharmacology is highlighted by the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, which demonstrated significant antitumor activity. Al-Suwaidan et al. (2016) synthesized a series of compounds showing broad-spectrum antitumor activity, providing a foundation for future anticancer drug development Al-Suwaidan et al., 2016.
Bioreduction and Antidepressant Intermediate Production
Tang et al. (2011) reported on the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to produce an intermediate crucial for the synthesis of (S)-duloxetine, a well-known antidepressant. Using whole cells of Rhodotorula glutinis, they achieved high enantioselectivity and conversion rates, showcasing the compound's role in biotechnological applications and drug synthesis Tang et al., 2011.
Selenium-Containing Biomolecule Synthesis
Fukuno, Ninomiya, and Koketsu (2017) explored the synthesis of 2′-alkylselenouridine derivatives through 2-(trimethylsilyl)ethylselenation. This research underscores the importance of selenium-containing biomolecules in medicine and biology, demonstrating the versatility of 2-Methyl-2-[(trimethylsilyl)oxy]propanamide derivatives in the synthesis of novel compounds with potential biological applications Fukuno et al., 2017.
Cyanation of Secondary Amines
The work by Zhu, Xia, and Chen (2014) on the electrophilic cyanation of secondary amines using bleach to oxidize trimethylsilyl cyanide illustrates another chemical transformation facilitated by derivatives of 2-Methyl-2-[(trimethylsilyl)oxy]propanamide. This process allows for the straightforward preparation of disubstituted cyanamides from amines, highlighting the compound's utility in organic synthesis Zhu et al., 2014.
Safety And Hazards
This compound has several hazard statements associated with it, including H226, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed or in contact with skin, causing skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-methyl-2-trimethylsilyloxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2Si/c1-7(2,6(8)9)10-11(3,4)5/h1-5H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWNSWBWXXLDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(trimethylsilyl)oxy]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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